molecular formula C5H3NO4S B1314825 Isothiazole-4,5-dicarboxylic acid CAS No. 66882-70-0

Isothiazole-4,5-dicarboxylic acid

Cat. No. B1314825
CAS RN: 66882-70-0
M. Wt: 173.15 g/mol
InChI Key: OUXPIMUWLUOQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazoles are significant heterocyclic compounds and are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . Isothiazole-4,5-dicarboxylic acid is a derivative of isothiazoles .


Synthesis Analysis

Isothiazole was first prepared in 1956, and since then, its chemical and physical properties have been extensively studied . Isothiazoles were later synthesized from simpler and more accessible compounds . The synthesis of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized .


Molecular Structure Analysis

The molecular formula of Isothiazole-4,5-dicarboxylic acid is C5H3NO4S . Its average mass is 173.147 Da, and its monoisotopic mass is 172.978271 Da .


Chemical Reactions Analysis

Isothiazoles have a peculiar reactivity and have been considered as useful blocks of synthetic compounds . They also find application in the search for alternative synthetic strategies and the development of novel molecular structures .


Physical And Chemical Properties Analysis

Isothiazole-4,5-dicarboxylic acid has a molecular formula of C5H3NO4S, an average mass of 173.147 Da, and a monoisotopic mass of 172.978271 Da .

Safety and Hazards

Isothiazole-4,5-dicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

properties

IUPAC Name

1,2-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPIMUWLUOQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474747
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-4,5-dicarboxylic acid

CAS RN

66882-70-0
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazole-4,5-dicarboxylic acid
Reactant of Route 2
Isothiazole-4,5-dicarboxylic acid
Reactant of Route 3
Isothiazole-4,5-dicarboxylic acid
Reactant of Route 4
Isothiazole-4,5-dicarboxylic acid
Reactant of Route 5
Isothiazole-4,5-dicarboxylic acid
Reactant of Route 6
Isothiazole-4,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.